3-cyclopropyloxolan-3-amine hydrochloride
Description
3-Cyclopropyloxolan-3-amine hydrochloride is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a cyclopropyl group and an amine functional group. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
CAS No. |
2308544-44-5 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-cyclopropyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7(6-1-2-6)3-4-9-5-7;/h6H,1-5,8H2;1H |
InChI Key |
OMGFDRFNEQEFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyloxolan-3-amine hydrochloride typically involves multiple steps, starting with the formation of the oxolan ring. One common method is the cyclization of a suitable precursor, such as a diol, under acidic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like Simmons-Smith reagent (diiodomethane and zinc-copper couple).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyloxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form a corresponding amine or other reduced derivatives.
Substitution: The hydroxyl group in the oxolan ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation: Nitro derivatives, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated oxolans or alkylated derivatives.
Scientific Research Applications
3-Cyclopropyloxolan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-cyclopropyloxolan-3-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Reactivity and Bioactivity
- Cyclopropyl Group : Introduces steric hindrance and ring strain, which may enhance binding specificity to biological targets (e.g., receptors or enzymes) compared to methyl or allyl substituents .
- Fluorinated Derivatives : Compounds like 3-(difluoromethyl) and 5-(trifluoromethyl) analogs exhibit increased metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .
- Allyl vs.
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. The trifluoromethyl derivative (215.58 g/mol) shows superior solubility in polar solvents compared to the cyclopropyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
